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Compound of Interest

Compound Name: Pigment Red 177

Cat. No.: B1361050 Get Quote

This guide provides a comprehensive comparison of Pigment Red 177 and its alternatives for

use in food contact materials. It is intended for researchers, scientists, and professionals

involved in the development and safety assessment of these materials. The information

presented is based on publicly available data and regulatory guidelines.

Introduction to Pigment Red 177
Pigment Red 177 (C.I. 65300) is a high-performance anthraquinone pigment known for its

vibrant bluish-red shade, excellent lightfastness, and thermal stability.[1] These properties

make it a candidate for coloring polymers used in a variety of applications, including those

intended for food contact. However, its use in such sensitive applications requires rigorous

validation of its safety, particularly concerning the potential migration of its constituents into

food.

The primary regulatory consideration for any substance used in food contact materials is that it

must not transfer its components to food in quantities that could endanger human health, bring

about an unacceptable change in the composition of the food, or deteriorate its organoleptic

characteristics.

Regulatory Landscape
The regulatory framework for colorants in food contact plastics is complex and varies by region.

In the European Union, the overarching legislation is Regulation (EC) No 1935/2004, which

sets the general safety requirements.[2] For plastics, Commission Regulation (EU) No 10/2011

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1361050?utm_src=pdf-interest
https://www.benchchem.com/product/b1361050?utm_src=pdf-body
https://www.benchchem.com/product/b1361050?utm_src=pdf-body
https://www.benchchem.com/product/b1361050?utm_src=pdf-body
https://www.sgs.com/en/news/2024/01/safeguards-0924-switzerland-revises-ordinance-on-food-contact-materials-and-articles
https://www.inxinternational.com/blog/eu-food-contact-material-regulations-inks-packaging
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is the key specific measure, establishing a list of authorized monomers, additives, and starting

substances.[3] While this regulation does not have a specific positive list for pigments, they are

subject to the general safety requirements and must not migrate above certain limits.

A significant piece of national legislation that is highly influential across the EU is the Swiss

Ordinance on Materials and Articles in Contact with Food (SR 817.023.21).[4][5] This ordinance

includes positive lists of substances evaluated for use in plastics (Annex 2) and printing inks

(Annex 10), categorizing them into:[4][5]

Part A: Evaluated substances with a defined Specific Migration Limit (SML).

Part B: Non-evaluated substances, which are permitted for use provided their migration into

food does not exceed a default limit of 0.01 mg/kg (10 ppb).[4]

The Council of Europe Resolution AP(89)1 is another important guideline that, while not legally

binding, sets purity requirements for colorants used in plastics, including limits on extractable

heavy metals and primary aromatic amines (PAAs).[6][7][8]

In the United States, colorants for food-contact polymers are regulated by the Food and Drug

Administration (FDA) under 21 CFR 178.3297.

Comparative Analysis of Pigment Red 177 and
Alternatives
Several high-performance pigments can be considered as alternatives to Pigment Red 177.

The selection depends on the specific polymer, processing conditions, and desired color

shade. Key alternatives include Pigment Red 254, Pigment Red 122, and Pigment Violet 19.

Performance Characteristics
The following table summarizes the key performance characteristics of Pigment Red 177 and

its common alternatives.
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Property
Pigment Red
177 (PR 177)

Pigment Red
254 (PR 254)

Pigment Red
122 (PR 122)

Pigment Violet
19 (PV 19)

Chemical Class Anthraquinone
Diketo-pyrrolo-

pyrrole (DPP)
Quinacridone Quinacridone

Shade Bluish-Red Mid-Shade Red
Bluish-Red

(Magenta)
Reddish-Violet

Heat Stability (in

HDPE)
270-300°C ~300°C High 280-300°C

Lightfastness

(Blue Wool

Scale)

8 (Excellent) 8 (Excellent) 8 (Excellent) 8 (Excellent)

Migration

Resistance

Good (Poor in

soft PVC)
Excellent Excellent Excellent

Transparency Transparent Semi-opaque Transparent Transparent

Toxicological and Regulatory Data
The toxicological profile and regulatory status are critical for the validation of a pigment for food

contact applications.
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Pigment
Acute Oral Toxicity
(LD50, rat)

Regulatory
Information (EU
context)

Specific Migration
Limit (SML)

Pigment Red 177 > 10,000 mg/kg bw[9]

Listed in Swiss

Ordinance Annex 6

(previous version),

indicating its

consideration for food

contact use.[8]

Not explicitly found in

publicly available

search results. If not

listed in Part A of the

current Swiss

Ordinance, a default

limit of 0.01 mg/kg

applies.[4]

Pigment Red 254
Not found in search

results.

Listed in Swiss

Ordinance Annex 6

(previous version).[8]

Mentioned in the

context of the German

Ink Ordinance for non-

direct food contact.

[10]

Not explicitly found in

publicly available

search results. If not

listed in Part A of the

current Swiss

Ordinance, a default

limit of 0.01 mg/kg

applies.[4]

Pigment Red 122
Not found in search

results.

Compliant with Swiss

Ordinance

SR817.023.21.[5]

Not explicitly found in

publicly available

search results. If not

listed in Part A of the

current Swiss

Ordinance, a default

limit of 0.01 mg/kg

applies.[4]

Pigment Violet 19
Not found in search

results.
FDA approved.

Not explicitly found in

publicly available

search results. If not

listed in Part A of the

current Swiss

Ordinance, a default

limit of 0.01 mg/kg

applies.[4]
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Experimental Protocols
Migration Testing
Migration testing is essential to quantify the transfer of substances from the food contact

material to the food. The tests are performed using food simulants under conditions of time and

temperature that represent the intended use.

Objective: To determine the specific migration of the pigment or its impurities from a polymer

into food simulants.

Materials:

Polymer plaques or films containing a known concentration of the pigment.

Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol for aqueous

foods, 20% ethanol for alcoholic foods, 50% ethanol for high-alcohol foods and milk

products, 3% acetic acid for acidic foods, and olive oil or isooctane for fatty foods).

Migration cells.

Incubator or oven for controlled temperature exposure.

Analytical instrumentation (e.g., HPLC, GC-MS) for the quantification of migrants.

Procedure:

Sample Preparation: Prepare polymer samples (e.g., plaques of defined thickness and

surface area) containing the pigment at the desired concentration.

Pre-conditioning: Clean the samples to remove any surface contamination.

Exposure: Place the samples in migration cells and fill with the selected food simulant. The

ratio of the surface area of the sample to the volume of the simulant is typically 6 dm²/L.

Incubation: Expose the migration cells to the specified time and temperature conditions that

simulate the intended use of the final product (e.g., 10 days at 40°C for long-term storage at

room temperature).
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Sample Collection: After the exposure period, remove the polymer samples and collect the

food simulant for analysis.

Analysis: Analyze the food simulant using a validated analytical method to identify and

quantify the migrated substances.

Calculation: Express the migration results in mg of substance per kg of food simulant

(mg/kg).

Visualizations
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Safety Assessment Workflow for a New Pigment in Food Contact Materials

Initial Screening

Migration Potential Assessment

Toxicological Risk Assessment

Decision and Documentation

Identity and Purity of Pigment

Review Existing Toxicological Data

Regulatory Status Check (e.g., Swiss Ordinance)

Worst-Case Migration Calculation

Migration Modeling

If calculation > 0.01 mg/kg

Experimental Migration Testing

If modeling indicates potential migration

Dietary Exposure Estimation

Risk Characterization (Compare Exposure to TDI/SML)

Hazard Characterization

Compliance with Regulatory Limits?

No, further testing needed

Issuance of Declaration of Compliance (DoC)

Yes

Post-Market Surveillance

Click to download full resolution via product page

Caption: Workflow for the safety assessment of a new pigment.
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Logical Comparison of Red Pigments for Food Contact Applications

Pigment Red 177 Pigment Red 254 Pigment Red 122

High Performance Pigments

Anthraquinone DPP Quinacridone

Bluish-Red Shade Good Heat Stability

Transparent

Mid-Shade Red Excellent Heat Stability

Semi-Opaque

Magenta Shade Excellent Heat Stability

Transparent

Click to download full resolution via product page

Caption: Key property relationships of selected red pigments.

Conclusion
The validation of Pigment Red 177 for food contact applications requires a thorough

evaluation of its migration potential and toxicological profile in the context of the intended use

and the relevant regulatory frameworks. While Pigment Red 177 exhibits excellent

performance properties, including high heat and light stability, the lack of publicly available,

specific migration limits under current EU regulations means that its compliance would likely be

assessed against the default limit of 0.01 mg/kg for non-evaluated substances, unless a

complete toxicological dossier is submitted for evaluation.

Alternatives such as Pigment Red 254, Pigment Red 122, and Pigment Violet 19 offer a range

of shades and performance characteristics. The choice of pigment will depend on a careful

consideration of technical requirements, cost, and, most importantly, the ability to demonstrate

compliance with the stringent safety requirements for food contact materials. For all pigments,
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the responsibility lies with the manufacturer of the final food contact article to ensure that the

overall and specific migration limits are not exceeded under the conditions of use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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